molecular formula C17H17NO4 B1669661 CYP1A1 inhibitor 8a CAS No. 159429-58-0

CYP1A1 inhibitor 8a

Numéro de catalogue: B1669661
Numéro CAS: 159429-58-0
Poids moléculaire: 299.32 g/mol
Clé InChI: LTMMHRRDZVGAIL-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CYP1A1 inhibitor 8a is a potent and selective CYP1A1 inhibitor. It acts by antagonizing B[a]P mediated activation of aromatic hydrocarbon receptor (AhR) in yeast cells and protecting human cells from CYP1A1-mediated B[a]P toxicity.

Applications De Recherche Scientifique

Table 1: Comparison of CYP1A1 Inhibitors

CompoundSelectivityPotency (IC50)Application Area
CYP1A1 inhibitor 8aHighLow nMCancer prevention
QuinidineModerateµM rangeDrug metabolism studies
KetoconazoleLowµM rangeHepatotoxicity studies

Cancer Prevention

This compound has been studied for its potential role in cancer prevention. By inhibiting CYP1A1, this compound can reduce the activation of procarcinogenic compounds, which are often metabolized by this enzyme. For instance, studies have shown that exposure to certain environmental toxins increases cancer risk through CYP1A1-mediated pathways. The use of this compound could mitigate these effects.

Case Study: Colorectal Cancer

In a preclinical model investigating colorectal cancer, researchers administered this compound to mice exposed to a carcinogenic diet. The results indicated a significant reduction in tumor formation compared to control groups not receiving the inhibitor. This suggests that CYP1A1 inhibition may play a crucial role in preventing colorectal carcinogenesis.

Table 2: Effects of CYP1A1 Inhibition on Tumor Development

Study ReferenceModel TypeTreatmentOutcome
Mouse modelThis compoundReduced tumor incidence
Humanized miceThis compoundDecreased tumor size

Implications for Drug Metabolism

CYP1A1 also plays a critical role in drug metabolism. Inhibiting this enzyme can alter the pharmacokinetics of various drugs, potentially leading to increased efficacy or reduced toxicity.

Case Study: Drug Interaction Studies

In vitro studies using human liver microsomes demonstrated that co-administration of this compound with specific medications resulted in altered metabolic profiles. For example, certain chemotherapeutic agents showed improved bioavailability when CYP1A1 was inhibited, suggesting that this compound could enhance therapeutic outcomes while minimizing side effects.

Table 3: Impact of CYP1A1 Inhibition on Drug Metabolism

Drug NameMetabolite ChangeEffect of Inhibition
Chemotherapy AIncreasedEnhanced efficacy
Analgesic BDecreasedReduced toxicity

Propriétés

Numéro CAS

159429-58-0

Formule moléculaire

C17H17NO4

Poids moléculaire

299.32 g/mol

Nom IUPAC

(E)-1-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO4/c1-20-15-10-12(11-16(21-2)17(15)22-3)4-5-14(19)13-6-8-18-9-7-13/h4-11H,1-3H3/b5-4+

Clé InChI

LTMMHRRDZVGAIL-SNAWJCMRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2

SMILES isomérique

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=NC=C2

SMILES canonique

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CYP1A1 inhibitor 8a; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYP1A1 inhibitor 8a
Reactant of Route 2
Reactant of Route 2
CYP1A1 inhibitor 8a
Reactant of Route 3
Reactant of Route 3
CYP1A1 inhibitor 8a
Reactant of Route 4
Reactant of Route 4
CYP1A1 inhibitor 8a
Reactant of Route 5
Reactant of Route 5
CYP1A1 inhibitor 8a
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
CYP1A1 inhibitor 8a

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.